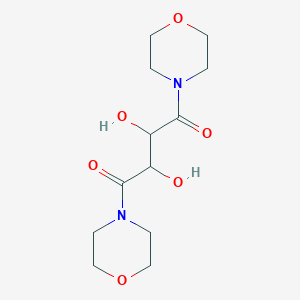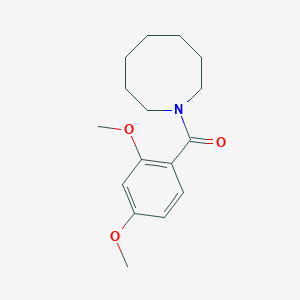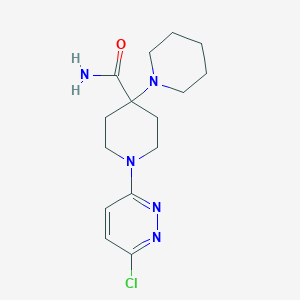![molecular formula C15H13Cl2NO2 B5464289 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5464289.png)
3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been studied extensively for its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
Mécanisme D'action
The mechanism of action of 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one involves the inhibition of specific enzymes that are necessary for the growth and survival of cancer cells. This inhibition leads to the apoptosis, or programmed cell death, of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one have been studied extensively. It has been shown to inhibit the growth of cancer cells in vitro, as well as to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in lab experiments include its ability to inhibit the growth of cancer cells and its potential use in the development of new cancer treatments. However, there are also limitations to its use, such as the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one. These include further studies to determine its safety and efficacy in vivo, as well as its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's. Additionally, there is a need for the development of new methods for the synthesis of this compound, as well as the identification of new compounds with similar or improved properties.
Méthodes De Synthèse
The synthesis of 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one involves several steps, including the reaction of 2,5-dichloroaniline with 5-methyl-2-furancarboxaldehyde to form a Schiff base. This Schiff base is then reacted with ethyl acetoacetate in the presence of a base to produce the final compound.
Applications De Recherche Scientifique
The potential applications of 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in scientific research are vast. The compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new cancer treatments. Additionally, it has been studied for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-3-(2,5-dichloroanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9(7-14(19)15-6-3-10(2)20-15)18-13-8-11(16)4-5-12(13)17/h3-8,18H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDFOPAGVGBDMT-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=C(C)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5464212.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5464217.png)
![2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis[N-(tert-butyl)acetamide]](/img/structure/B5464223.png)
![7-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5464226.png)
![2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5464228.png)

![4-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid](/img/structure/B5464238.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5464261.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5464272.png)
![2-(2,5-dioxoimidazolidin-1-yl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5464280.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5464309.png)

![2-butyl-5-imino-6-(4-methoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5464322.png)